Superior In Vitro Potency Against MRSA: 4-Fold Lower MIC90 Compared to Linezolid
Tedizolid demonstrates significantly greater in vitro potency against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates than linezolid. In a phase 2 study, the MIC90 of tedizolid for MRSA was 0.25 µg/mL, compared to 2 µg/mL for linezolid [1]. This 4-fold difference was corroborated by a large global surveillance study (n=1839 MRSA isolates) which reported a tedizolid MIC90 of 0.25 µg/mL versus a linezolid MIC90 of 2 µg/mL [2]. This enhanced potency is a consistent finding across multiple studies and is a primary differentiator for the compound.
| Evidence Dimension | In Vitro Potency (MIC90) |
|---|---|
| Target Compound Data | 0.25 µg/mL |
| Comparator Or Baseline | Linezolid: 2 µg/mL |
| Quantified Difference | 4-fold lower (more potent) |
| Conditions | Broth microdilution; MRSA clinical isolates from a Phase 2 ABSSSI study |
Why This Matters
Higher potency translates to a greater pharmacodynamic target attainment probability at the standard dose, potentially covering isolates with elevated MICs and reducing selection pressure for resistance.
- [1] Prokocimer P, Bien P, Deanda C, Pillar CM, Bartizal K. In vitro activity and microbiological efficacy of tedizolid (TR-700) against Gram-positive clinical isolates from a phase 2 study of oral tedizolid phosphate (TR-701) in patients with complicated skin and skin structure infections. Antimicrob Agents Chemother. 2013;57(3):1244-1250. View Source
- [2] Karlowsky JA, Hackel MA, Bouchillon SK, Alder J, Sahm DF. In Vitro activities of Tedizolid and comparator antimicrobial agents against clinical isolates of Staphylococcus aureus collected in 12 countries from 2014 to 2016. Diagn Microbiol Infect Dis. 2017;89(2):151-157. View Source
